N-(2-oxo-2H-chromen-6-yl)-2-furamide
Description
N-(2-oxo-2H-chromen-6-yl)-2-furamide is a synthetic coumarin derivative featuring a furan-2-carboxamide substituent at the 6-position of the coumarin scaffold. This compound is part of a broader class of N-substituted coumarin sulfonamides and amides, which are designed to optimize bioavailability and target specificity through structural modifications .
Properties
IUPAC Name |
N-(2-oxochromen-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13-6-3-9-8-10(4-5-11(9)19-13)15-14(17)12-2-1-7-18-12/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORPRDDASQQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulphonamide vs. Furamide Substituents: Sulphonamide derivatives (e.g., compounds 2, 6, 7) exhibit higher molecular weights and variable yields (72.8–93.1%) due to steric and electronic effects of substituents .
Bioavailability and Metabolic Stability: Compound 13 (4-chloro-2-methoxybenzenesulphonamide) demonstrates superior oral bioavailability (49.38%) and metabolic stability (T₁/₂ = 4.2 h) compared to PFI-1 (F = 32%), attributed to its balanced lipophilicity and reduced susceptibility to hepatic oxidation .
Biological Activity: BRD4 inhibition is strongly influenced by substituent electronegativity. The 4-chloro group in 6 and 13 enhances binding affinity via halogen bonding with BRD4’s acetyl-lysine pocket . aureus biofilms) .
Research Findings and Trends
- Synthetic Efficiency : One-pot reactions for N-(2-oxo-2H-chromen-6-yl) derivatives achieve moderate yields (53–96%), but stepwise syntheses (e.g., alkylation followed by CuAAC) improve control over regioselectivity .
- Computational Insights : Molecular Electron Density Theory (MEDT) analyses reveal that electron-withdrawing substituents (e.g., -Cl, -CN) stabilize the coumarin core via resonance effects, correlating with enhanced bioactivity .
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